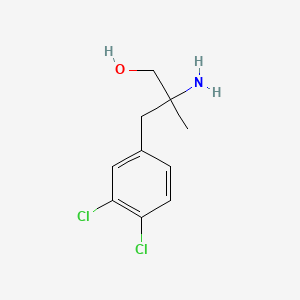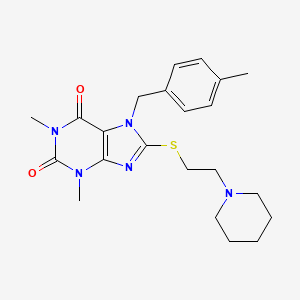
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile is an organic compound with the molecular formula C16H10ClNO2 and a molecular weight of 283.709 g/mol It is characterized by the presence of a benzylidene group substituted with dioxymethylene and a p-chlorophenylacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile typically involves the reaction of 3,4-dioxymethylenebenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A methylated metabolite of dopamine with applications in Parkinson’s disease research.
3-Methoxyphenylacetonitrile: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
3,4-Dioxymethylenebenzylidene-p-chlorophenylacetonitrile is unique due to its specific substitution pattern and the presence of both dioxymethylene and p-chlorophenylacetonitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
104089-74-9 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10ClNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7+ |
InChI 键 |
DLQRXFJDEIGQFF-NTUHNPAUSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044324.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)
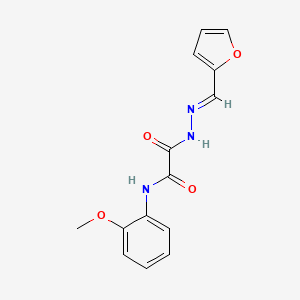
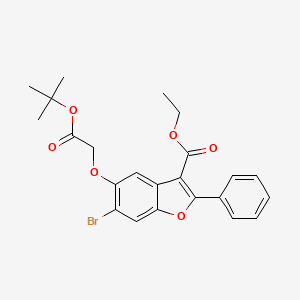
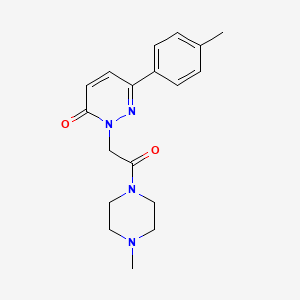
![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044376.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
